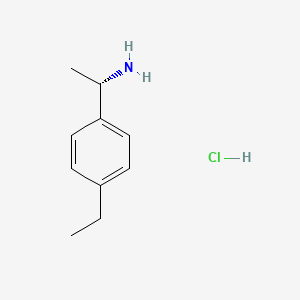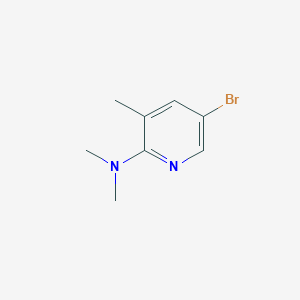
5-Bromo-N,N,3-trimethyl-2-pyridinamine
Overview
Description
“5-Bromo-N,N,3-trimethyl-2-pyridinamine” is a chemical compound with the molecular formula C8H11BrN2 . It has an average mass of 215.090 Da and a monoisotopic mass of 214.010559 Da .
Molecular Structure Analysis
The molecular structure of “5-Bromo-N,N,3-trimethyl-2-pyridinamine” consists of a pyridine ring substituted with a bromine atom and three methyl groups . The exact positions of these substituents on the pyridine ring can be determined by NMR spectroscopy or X-ray crystallography.Scientific Research Applications
1. Synthesis and Crystal Structure Analysis
5-Bromo-N,N,3-trimethyl-2-pyridinamine is used in the synthesis and crystal structure analysis of various compounds. For example, Zhou et al. (2015) synthesized R- and S-isomers of a related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, and researched their stereostructures using X-ray analysis, electronic circular dichroism, and quantum chemical calculations (Zhou et al., 2015).
2. Molecular Structure and Synthesis
The compound plays a role in the synthesis of molecular structures like 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines. Riedmiller et al. (1999) discussed the synthesis of these compounds from 2-bromo-pyridine, highlighting the bending of substituents towards the nitrogen heteroatom (Riedmiller et al., 1999).
3. Spectroscopic and Optical Studies
Spectroscopic and optical properties of related bromopyridines have been studied. Vural and Kara (2017) characterized 5-Bromo-2-(trifluoromethyl)pyridine using spectroscopic techniques and investigated its non-linear optical properties (Vural & Kara, 2017).
4. Synthesis of Derivatives and Biological Evaluation
5-Bromo-N,N,3-trimethyl-2-pyridinamine derivatives have been synthesized and evaluated for various biological activities. Ahmad et al. (2017) describe the synthesis of novel pyridine derivatives and their potential as chiral dopants for liquid crystals and various biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
5. Corrosion Inhibition Studies
The compound has been used in corrosion inhibition studies. El-Lateef et al. (2015) synthesized novel Schiff bases including a derivative of 5-bromo-2-pyridinamine and evaluated their inhibition activity for carbon steel in corrosive environments (El-Lateef et al., 2015).
properties
IUPAC Name |
5-bromo-N,N,3-trimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-7(9)5-10-8(6)11(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQEXZPUGUNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N,3-trimethyl-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



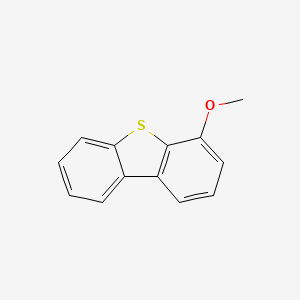
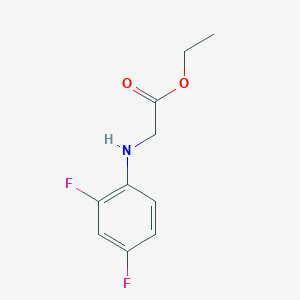

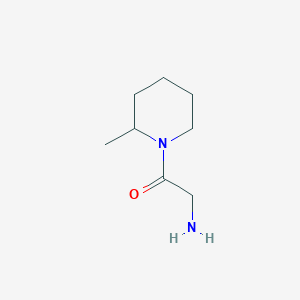
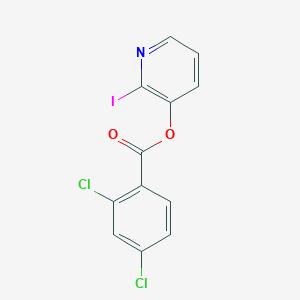
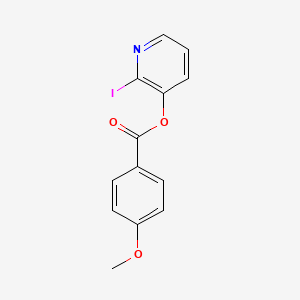


![Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3119011.png)
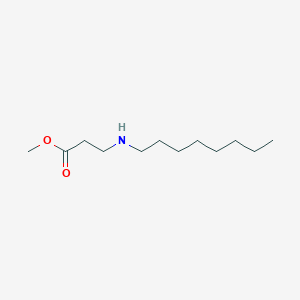
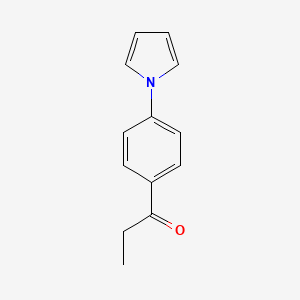
![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)

